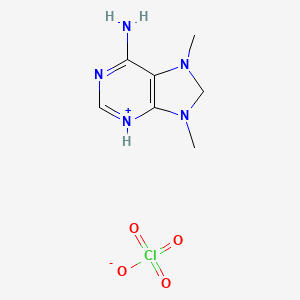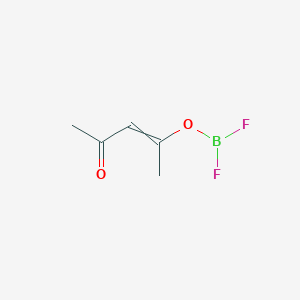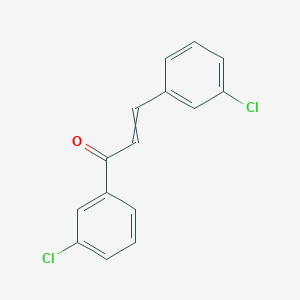![molecular formula C18H11BrN2O B14656767 2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline CAS No. 53105-71-8](/img/structure/B14656767.png)
2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoxaline core substituted with a furan ring and a bromophenyl group
Vorbereitungsmethoden
The synthesis of 2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The reaction conditions are generally mild and tolerant of various functional groups . The synthetic route involves the coupling of 5-(4-bromophenyl)furan-2-boronic acid with a quinoxaline derivative under palladium catalysis . Industrial production methods may involve optimizing this reaction for scale-up, ensuring high yields and purity.
Analyse Chemischer Reaktionen
2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Besides Suzuki–Miyaura coupling, it can also participate in other palladium-catalyzed coupling reactions such as Heck and Sonogashira couplings.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: This compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Wirkmechanismus
The mechanism by which 2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline can be compared with other similar compounds such as:
- 2-[5-(4-Chlorophenyl)furan-2-yl]quinoxaline
- 2-[5-(4-Methoxyphenyl)furan-2-yl]quinoxaline
- 2-[5-(4-Nitrophenyl)furan-2-yl]quinoxaline
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems .
Eigenschaften
CAS-Nummer |
53105-71-8 |
|---|---|
Molekularformel |
C18H11BrN2O |
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
2-[5-(4-bromophenyl)furan-2-yl]quinoxaline |
InChI |
InChI=1S/C18H11BrN2O/c19-13-7-5-12(6-8-13)17-9-10-18(22-17)16-11-20-14-3-1-2-4-15(14)21-16/h1-11H |
InChI-Schlüssel |
WBUPXMJWXYCIAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


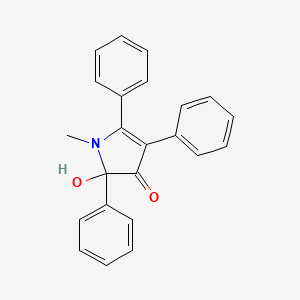
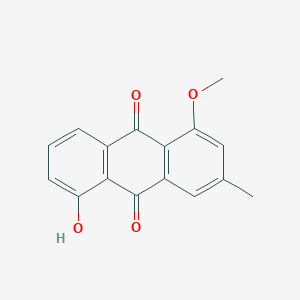

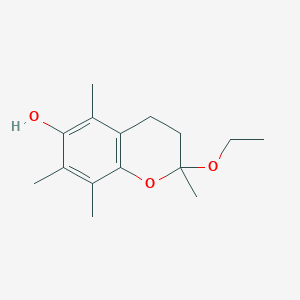
![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
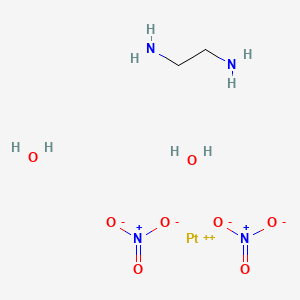


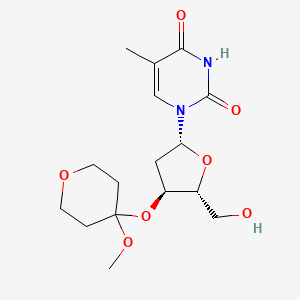
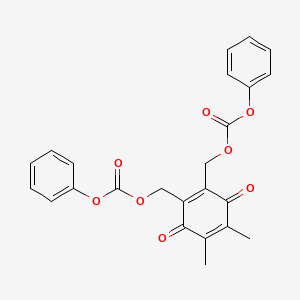
![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
